Tributyl citrate

Overview

Description

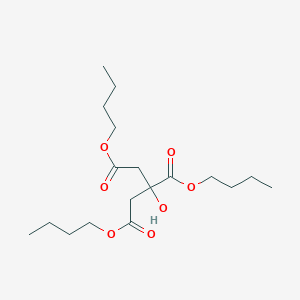

Tributyl citrate is an organic compound derived from citric acid. It is widely used as a plasticizer, which is a substance added to materials to increase their flexibility, transparency, durability, and longevity. The chemical formula for this compound is C_18H_32O_7, and it is known for its non-toxic and environmentally friendly properties .

Mechanism of Action

Target of Action

Tributyl citrate (TBC) is a plasticizer and its primary targets are polymers like PVC and its copolymers . It is commonly used in food wrapping films, cosmetics, and food additives . In the context of biological systems, TBC has been found to activate the Steroid and Xenobiotic Receptor (SXR), which is highly expressed in the liver and intestine .

Mode of Action

TBC interacts with its targets by increasing their flexibility and workability . In biological systems, TBC activates SXR, which in turn regulates cytochrome P450 3A4 (CYP3A4). CYP3A4 controls the metabolism of xenobiotics and endogenous steroid hormones .

Biochemical Pathways

The activation of SXR by TBC affects the metabolism of xenobiotics and endogenous steroid hormones . This can have downstream effects on various biochemical pathways. For instance, a study found that Acetyl this compound (ATBC), a derivative of TBC, could impact the occurrence and development of brain cancer and brain-related inflammation . It was suggested that ATBC could pose risks for cognitive impairment and neurodegeneration by modulating the apoptosis and proliferation of brain cancer cells, activating inflammatory signaling pathways, and regulating neuroplasticity .

Pharmacokinetics

A study on atbc, a derivative of tbc, found that it was rapidly absorbed and eliminated in rats, with a bioavailability of 274% . The metabolic clearance of ATBC was found to account for a considerable portion of its total clearance .

Result of Action

The activation of SXR by TBC can lead to changes in the metabolism of xenobiotics and endogenous steroid hormones . In the case of ATBC, it was suggested that it could impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .

Action Environment

The action of TBC can be influenced by environmental factors. For instance, TBC is used as a cosolvent in the CO2 injection process in crude oil extraction . The addition of TBC was found to influence the phase parameters of crude oil and the composition of residual oil . In the context of biological systems, the action of TBC could be influenced by factors such as the presence of other chemicals and the specific characteristics of the biological environment .

Biochemical Analysis

Biochemical Properties

Tributyl citrate is known to interact with various enzymes and proteins. For instance, it has been found to activate the Steroid and Xenobiotic Receptor (SXR), which in turn regulates the expression of Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in xenobiotic and endogenous steroid hormone metabolism .

Cellular Effects

This compound has been found to interfere with the growth and maintenance of neurons . It has also been shown to induce adverse effects in different genders of Type 2 Diabetes mice, especially in brain tissue .

Molecular Mechanism

This compound’s mechanism of action is thought to involve its interaction with SXR. By activating SXR, this compound can increase the expression of CYP3A4, thereby influencing the metabolism of various substances . Furthermore, it has been suggested that this compound may impact the occurrence and development of brain cancer and brain-related inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have an effect on the phase behavior of crude oil during CO2 injection processes over time . This suggests that this compound may have temporal effects on certain biochemical reactions.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to activate SXR, which in turn regulates the expression of CYP3A4 . CYP3A4 is involved in the metabolism of various substances, suggesting that this compound may influence these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl citrate is typically synthesized through the esterification of citric acid with n-butanol. The reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The process involves mixing citric acid monohydrate and n-butanol, followed by the addition of the catalyst. The reaction is carried out under nitrogen gas to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves several steps:

Esterification: Citric acid and n-butanol are mixed with a catalyst and heated to promote esterification.

Dealcoholization: The esterified product undergoes dealcoholization to remove excess alcohol.

Neutralization and Washing: The product is neutralized with an alkali and washed to remove impurities.

Filtration: The final product is filtered to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl citrate primarily undergoes esterification reactions. It can also participate in hydrolysis, where the ester bonds are broken down by water, reverting to citric acid and butanol .

Common Reagents and Conditions

Esterification: Citric acid and n-butanol with sulfuric acid or p-toluenesulfonic acid as catalysts.

Hydrolysis: Water and acidic or basic conditions to break ester bonds.

Major Products

Esterification: this compound.

Hydrolysis: Citric acid and n-butanol.

Scientific Research Applications

Plasticizer in Biodegradable Polymers

Overview : Tributyl citrate has been extensively studied as a plasticizer for biodegradable polymers such as polylactide (PLA) and polyhydroxybutyrate (PHB). The incorporation of TbC improves the mechanical properties and ductility of these materials, making them more suitable for various applications.

Research Findings :

- Mechanical Properties : A study demonstrated that adding TbC significantly enhanced the ductility of PLA and PHB. The research utilized positron annihilation lifetime spectroscopy to analyze the free volume and transport properties of the polymers, revealing a linear increase in free volume with higher TbC content .

- Barrier Properties : The permeability to water vapor, oxygen, and carbon dioxide was evaluated in relation to the glass transition temperature and crystallinity of the samples. These findings indicate that TbC can effectively modify the barrier and mechanical properties of biodegradable polymers, facilitating their use in food packaging applications .

| Polymer Type | Plasticizer Used | Impact on Ductility | Barrier Properties |

|---|---|---|---|

| PLA | This compound | Significant increase | Improved |

| PHB | This compound | Significant increase | Improved |

Pharmaceutical Applications

Overview : this compound is also recognized for its utility as a pharmaceutical excipient. Its derivatives, particularly acetyl this compound (ATBC), are FDA-approved for use in drug formulations.

Research Findings :

- Excipient Properties : ATBC is used in pharmaceutical coatings for solid oral dosage forms such as tablets and capsules. It enhances the stability and bioavailability of drugs .

- Pharmacokinetics : A pharmacokinetic study on ATBC indicated rapid absorption and elimination in animal models, with a bioavailability of approximately 27.4% in rats. This data is crucial for assessing the safety and efficacy of ATBC as an excipient .

| Application | Formulation Type | Key Benefits |

|---|---|---|

| Drug Coating | Tablets/Capsules | Stability, bioavailability |

| Drug Delivery | Various formulations | Enhanced absorption |

Food Packaging

Overview : The migration of this compound from food packaging materials into food products has been a subject of study due to its potential health implications.

Research Findings :

- Safety Assessments : Studies have shown that ATBC can migrate from packaging into food at levels considered safe (up to 1000 mg/kg/day). Its use as a phthalate substitute is particularly emphasized due to its lower toxicity profile compared to traditional plasticizers .

- Regulatory Status : ATBC is recognized as a safe food contact chemical by regulatory agencies, supporting its continued use in food packaging applications .

| Application | Type | Safety Level |

|---|---|---|

| Food Packaging | Flexible films | Safe up to 1000 mg/kg/day |

| Food Contact Materials | Various substrates | FDA-approved |

Case Studies

- Biodegradable Packaging Development :

- Pharmaceutical Formulation Study :

Comparison with Similar Compounds

Similar Compounds

Acetyl tributyl citrate: Another plasticizer with similar properties but includes an acetyl group, making it more effective in certain applications.

Triethyl citrate: A lighter ester of citric acid used in formulations requiring faster evaporation.

Uniqueness

This compound stands out due to its balance of flexibility, non-toxicity, and environmental friendliness. It is preferred in applications where long-lasting plasticizing effects are needed without compromising safety .

Biological Activity

Tributyl citrate (TBC) is an ester of citric acid and butanol, commonly used as a plasticizer and solvent in various applications, including food packaging and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of TBC, focusing on its pharmacokinetics, toxicological effects, and implications for human health.

This compound is primarily used as a non-toxic plasticizer, making it suitable for food contact materials. It is also employed in pharmaceuticals as an excipient in drug formulations. The compound is recognized for its ability to enhance the flexibility and durability of polymers while being less harmful compared to traditional phthalate plasticizers.

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Absorption : TBC is rapidly absorbed in animal models. Studies indicate that it has a bioavailability of approximately 27.4% in rats, suggesting efficient uptake into systemic circulation .

- Metabolism : Upon administration, TBC is metabolized primarily into citric, acetic, and butyric acids by serum enzymes . This metabolic pathway highlights its potential for bioaccumulation and effects on metabolic processes.

- Excretion : The compound exhibits a short half-life in rats (approximately 0.23 hours), indicating rapid clearance from the body .

Toxicological Effects

The safety profile of this compound has been evaluated through various studies focusing on its potential toxicity and endocrine-disrupting properties.

Case Studies

- Neurotoxicity in Diabetic Mice : A study revealed that exposure to acetyl this compound (ATBC), a derivative of TBC, at doses considered safe (up to 1000 mg/kg/day), induced significant brain tissue damage in type 2 diabetes mellitus (T2DM) mice. The study noted gender-dependent differences in neurotoxic effects, with male mice showing greater sensitivity .

- Endocrine Disruption : Research indicates that ATBC activates the steroid xenobiotic receptor (SXR), leading to increased expression of CYP3A4 in human intestinal cells but not in liver cells. This activation may alter the metabolism of endogenous steroid hormones and prescription drugs .

- Histopathological Changes : Histological analysis demonstrated that prolonged exposure to ATBC resulted in disordered cellular arrangements and increased oxidative stress markers in the brains of T2DM mice, suggesting potential neurodegenerative implications .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Pharmacokinetics | Rapid absorption; bioavailability ~27.4% | Efficient uptake; potential for systemic effects |

| Neurotoxicity | Significant brain damage in T2DM mice; gender differences observed | Possible risks for diabetic populations |

| Endocrine Disruption | Activation of SXR; increased CYP3A4 expression | Altered drug metabolism; caution advised |

| Histopathological Changes | Disordered cellular arrangements; increased oxidative stress | Potential neurodegenerative risks |

Properties

IUPAC Name |

tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051442 | |

| Record name | Tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-94-1 | |

| Record name | Tributyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827D5B1B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of tributyl citrate?

A1: this compound is a triester of citric acid and n-butanol. Its molecular formula is C18H32O7.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 360.44 g/mol.

Q3: What are the common methods for synthesizing this compound?

A3: this compound is typically synthesized through the esterification of citric acid with n-butanol. Various catalysts have been explored to enhance the efficiency of this reaction, including:

- Strong Acids: Sulfuric acid [], p-toluene sulfonic acid []

- Solid Superacids: Ce(IV)-SO42-/TiO2 []

- Heteropolyacids: HPW acid [], HPA/TiO2-WO3 []

- Ionic Liquids: Imidazole acid ionic liquids []

- Solid Acid Catalysts: SO42-/Zr-MCM-41 [], M- []

Q4: What are the advantages of using solid acid catalysts for TBC synthesis?

A4: Solid acid catalysts offer several benefits for TBC synthesis, including:

- ** Reusability:** These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [, ].

- Environmental Friendliness: Solid acid catalysts minimize waste generation and reduce the need for environmentally harmful solvents [, ].

Q5: Can you elaborate on the use of ionic liquids as catalysts for TBC synthesis?

A5: Ionic liquids, like imidazole acid ionic liquids, have shown promise as catalysts in TBC synthesis. They offer advantages such as:

- High Catalytic Activity: They possess multiple acidic sites, enabling high activity even at low concentrations [].

- Microwave Compatibility: Ionic liquids are suitable for microwave-assisted synthesis, significantly reducing reaction times [].

Q6: What are the key properties of this compound as a plasticizer?

A6: this compound exhibits several desirable properties as a plasticizer, including:

- Biodegradability: TBC degrades naturally in the environment, making it a more sustainable alternative to persistent plasticizers [].

- Low Toxicity: TBC has demonstrated low toxicity in safety assessments, making it suitable for applications with potential human contact [].

- Compatibility with PVC: TBC effectively plasticizes polyvinyl chloride (PVC), enhancing its flexibility and processability [, , , ].

Q7: How does this compound compare to other common plasticizers like DOP?

A7: While both TBC and dioctyl phthalate (DOP) are effective plasticizers for PVC, TBC offers advantages in terms of:

- Lower Toxicity: TBC is considered a safer alternative to DOP, particularly for applications involving food contact or children's products [].

- Biodegradability: Unlike DOP, which is persistent in the environment, TBC is biodegradable, reducing its environmental impact [].

Q8: Are there any limitations to using this compound as a plasticizer?

A8: While TBC offers numerous advantages, it's important to consider its limitations:

- Migration: TBC can migrate from PVC over time, particularly into fatty foods, which could impact the quality of food products and raise safety concerns [].

- Lower Plasticizing Efficiency: TBC may require higher concentrations than DOP to achieve similar levels of plasticization in PVC [, , ].

Q9: What are the primary applications of this compound?

A9: this compound finds applications in various industries, including:

- Plasticizers: TBC is used as a plasticizer in PVC products, particularly those intended for food contact, medical devices, and children's toys [, , , , ].

- Pharmaceuticals: TBC can be incorporated into drug delivery systems to enhance the release of active ingredients from polymer matrices [].

- Biomedical Applications: TBC-plasticized poly(L-lactide) has shown potential in biomedical applications due to its biocompatibility and improved mechanical properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.